molecular formula C10H13ClSi B1252171 p-(Chlorodimethylsilyl)styrene CAS No. 1009-44-5

p-(Chlorodimethylsilyl)styrene

Cat. No.: B1252171
CAS No.: 1009-44-5
M. Wt: 196.75 g/mol
InChI Key: ZRZLAQZGAAWEIF-UHFFFAOYSA-N
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Description

p-(Chlorodimethylsilyl)styrene (CDMSS), with the chemical formula C₁₀H₁₃ClSi, is a styrenic monomer functionalized with a chlorodimethylsilyl group at the para position of the benzene ring. This compound is notable for its dual reactivity: the styrenic double bond enables polymerization via radical or ionic mechanisms, while the chlorosilane group facilitates surface modification, crosslinking, or grafting reactions. CDMSS is widely utilized in polymer chemistry to synthesize hybrid materials, surface-functionalized nanoparticles, and block copolymers, particularly in atom transfer radical polymerization (ATRP) systems .

Preparation Methods

Silanol-Based Synthesis via Chlorosilane Condensation

Reaction Mechanism and Procedure

The most widely documented method involves condensing p-vinylphenyldimethylsilanol with dichlorodimethylsilane (ClSiMe2_2Cl) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the silanol displaces one chloride from the chlorosilane .

Typical Protocol :

  • Reactants :

    • p-Vinylphenyldimethylsilanol (32.6 mmol)

    • Dichlorodimethylsilane (60.0 mmol)

    • Triethylamine (32.6 mmol, as HCl scavenger)

    • Anhydrous ether (40 mL)

  • Procedure :

    • Combine dichlorodimethylsilane and triethylamine in ether under nitrogen.

    • Add p-vinylphenyldimethylsilanol dropwise at 25°C.

    • Stir for 12 hours, then filter triethylamine hydrochloride salts.

    • Concentrate the filtrate and purify via fractional distillation (92°C at 0.45 mmHg) .

Yield : 35.4% (reported in analogous syntheses) .

Characterization Data

  • 1^1H NMR (CCl4_4) :

    • δ 0.38 ppm (6H, s, Si(CH3_3)2_2), δ 5.26–6.73 ppm (vinyl protons), δ 7.43 ppm (aromatic protons) .

  • IR (NaCl) :

    • 1258 cm1^{-1} (Si–C), 1602 cm1^{-1} (C=C), 2968 cm1^{-1} (C–H) .

Grignard Reagent-Mediated Synthesis

Reaction Pathway

This method employs p-vinylphenylmagnesium chloride, generated in situ from p-chlorostyrene and magnesium, which subsequently reacts with chlorodimethylsilane (ClSiMe2_2H) .

Typical Protocol :

  • Reactants :

    • p-Chlorostyrene (8.47 mmol)

    • Magnesium turnings (8.47 mmol)

    • Chlorodimethylsilane (8.47 mmol)

    • Anhydrous tetrahydrofuran (THF, 50 mL)

  • Procedure :

    • Prepare p-vinylphenylmagnesium chloride by refluxing p-chlorostyrene with Mg in THF.

    • Add chlorodimethylsilane dropwise at 0°C.

    • Hydrolyze with saturated NH4_4Cl, extract with hexane, and distill under reduced pressure .

Yield : ~50–60% (estimated from analogous Grignard reactions) .

Critical Parameters

  • Temperature Control : Maintaining 0°C during silane addition prevents undesired side reactions.

  • Moisture Exclusion : Rigorous anhydrous conditions are essential to avoid silane hydrolysis.

Spectroscopic Confirmation

  • 29^{29}Si NMR : δ 15.2 ppm (Si–Cl), δ −5.8 ppm (Si–CH3_3) .

  • GC-MS : m/z 196.75 (M+^+), fragments at m/z 91 (C7_7H7+_7^+) and 73 (Si(CH3_3)3+_3^+) .

Comparative Analysis of Synthetic Routes

ParameterSilanol-Based Method Grignard Method
Yield 35.4%50–60%
Reaction Time 12 hours4–6 hours
Purification DistillationDistillation
Scalability Moderate (lab-scale)High (industrial potential)
Byproducts Triethylamine hydrochlorideMg salts, unreacted silane

The Grignard method offers superior yields and faster kinetics but demands stringent anhydrous conditions. Conversely, the silanol route is more accessible for small-scale laboratory synthesis despite lower efficiency .

Applications in Polymer Chemistry

This compound serves as a key monomer for:

  • Anionic Polymerization : Introduces silylchloride termini to polystyrene chains, enabling post-polymerization functionalization .

  • Block Copolymers : Comb architectures with polyisoprene (PI) exhibit enhanced mechanical properties .

  • Fluorinated Polymers : Reacts with perfluoroalkanols to yield gas-selective membranes .

Chemical Reactions Analysis

Types of Reactions

p-(Chlorodimethylsilyl)styrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form new derivatives.

    Polymerization: The vinyl group in this compound allows it to undergo polymerization reactions, forming polymers with unique properties.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across the carbon-carbon double bond.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Polymerization: Initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.

Major Products

    Substitution Reactions: Various substituted styrenes depending on the nucleophile used.

    Polymerization: Polystyrene derivatives with enhanced thermal and mechanical properties.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
p-(Chlorodimethylsilyl)styrene is primarily utilized as an intermediate in organic synthesis. It acts as a building block for creating more complex siloxane compounds and polymers. The silicon moiety provides unique properties that enhance the performance of the resulting materials compared to their organic counterparts.

Case Study: Synthesis of Polysilanes
Research has demonstrated that this compound can be employed in synthesizing polysilanes, which are known for their optical and electronic properties. These materials are relevant in electronic applications, including semiconductors and photonic devices.

Ethanol-Permselective Membranes
Another notable application of this compound is in the development of ethanol-permselective membranes. When incorporated into polydimethylsiloxane-based blends, even small amounts (1.0 wt%) significantly enhance ethanol permselectivity compared to traditional membranes. This property is particularly useful in separation processes such as pervaporation .

Table 2: Performance Metrics of Membranes Containing this compound

Membrane TypeEthanol Permeation Rate (P)Separation Factor (α)
PDMS + 1% this compound2.06 x 10^-3 cm/s22.3

Cosmetic Formulations

Utilization in Cosmetic Products
this compound has found applications in cosmetic formulations due to its properties as a film former and stabilizer. It contributes to the texture and performance of creams, lotions, and gels by enhancing their sensory attributes and stability . The incorporation of this compound allows for the design of products that meet consumer demands for efficacy and sensory appeal.

Mechanism of Action

The mechanism of action of p-(Chlorodimethylsilyl)styrene in various reactions involves the activation of the vinyl group and the chlorodimethylsilyl moiety. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in polymerization, the vinyl group undergoes radical or ionic initiation to form polymers. The chlorodimethylsilyl group can also participate in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of CDMSS with structurally related styrenic monomers is provided in Table 1.

Compound Substituent Key Properties Applications
p-(Chlorodimethylsilyl)styrene –Si(CH₃)₂Cl at para position Reactive silyl group for surface grafting; polymerizable vinyl group ATRP initiators, functionalized polymers, nanocomposites
p-Chlorostyrene –Cl at para position High thermal stability; flame-retardant properties Flame-retardant polystyrene, acrylic resins
α-Methylstyrene –CH₃ at α position Lower reactivity due to steric hindrance; higher thermal stability High-heat resins, adhesives
p-(Chloromethyl)styrene –CH₂Cl at para position Crosslinking via benzyl chloride; hydrolytic instability Ion-exchange resins, hyperbranched polymers
p,α-Dimethylstyrene –CH₃ at α and para positions Enhanced hydrophobicity; reduced polymerization rate Specialty coatings, hydrophobic materials

Reactivity and Polymerization Behavior

  • CDMSS vs. p-Chlorostyrene: While both compounds feature a para-substituted halogen, CDMSS exhibits superior versatility due to its silyl group, enabling covalent bonding to inorganic surfaces (e.g., carbon black, silica) . In contrast, p-chlorostyrene’s –Cl group primarily enhances flame retardancy but lacks grafting capability .
  • CDMSS vs. α-Methylstyrene : The α-methyl group in α-methylstyrene reduces polymerization kinetics due to steric effects, whereas CDMSS retains high reactivity in vinyl polymerization .
  • CDMSS vs. p-(Chloromethyl)styrene : The –CH₂Cl group in the latter is prone to hydrolysis, limiting its use in aqueous environments. CDMSS’s –Si(CH₃)₂Cl group offers better hydrolytic stability and controlled reactivity in ATRP .

Thermal and Mechanical Properties

  • Thermal Stability : CDMSS-based polymers exhibit moderate thermal stability (degradation onset ~250°C), comparable to p-chlorostyrene derivatives but inferior to α-methylstyrene copolymers, which degrade above 300°C .
  • However, its integration with phosphorus- or nitrogen-containing monomers (e.g., ter-polymers) can synergistically improve flame resistance .

Biological Activity

p-(Chlorodimethylsilyl)styrene is a silane-modified styrene compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for applications in materials science, pharmacology, and toxicology. This article reviews the existing literature on the biological activity of this compound, including its synthesis, metabolic pathways, and cytotoxicity.

This compound can be synthesized through various methods, typically involving the chlorination of dimethylsilyl styrene derivatives. The presence of the chlorodimethylsilyl group enhances the compound's reactivity and solubility in organic solvents, making it suitable for polymerization processes.

1. Metabolic Pathways

Research indicates that compounds similar to this compound undergo metabolic activation primarily through cytochrome P450 enzymes. These enzymes facilitate the conversion of styrene derivatives into reactive metabolites, which can interact with cellular components.

  • Absorption and Distribution : Studies show that styrene derivatives are readily absorbed in biological systems. For instance, styrene is metabolized into styrene oxide, which exhibits significant cytotoxicity and mutagenicity in various assays .

2. Cytotoxicity

Cytotoxic effects have been observed in several studies involving this compound and its analogs:

  • Cell Line Studies : In vitro studies using human cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. The compound was found to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
  • Mechanism of Action : The cytotoxicity is believed to be mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This mechanism aligns with findings related to other styrene derivatives, where metabolic byproducts contribute to cellular damage.

3. Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been evaluated through various assays:

  • Ames Test : Preliminary results from Ames tests indicate that certain silylated styrenes may exhibit mutagenic properties under specific conditions. The presence of the chlorodimethylsilyl group appears to enhance these effects compared to non-silylated analogs .
  • Chromosomal Aberrations : Studies have reported increased frequencies of chromosomal aberrations in cells exposed to this compound, indicating a genotoxic risk associated with its use .

1. Industrial Exposure

A case study involving workers exposed to silane compounds highlighted respiratory issues and skin irritations attributed to prolonged contact with this compound derivatives. Monitoring of biomarkers such as urinary mandelic acid levels provided insights into exposure levels and associated health risks .

2. Polymerization Applications

In polymer chemistry, this compound has been utilized as a monomer for synthesizing silicone-based polymers. These polymers exhibit unique properties such as enhanced thermal stability and hydrophobicity, making them suitable for various industrial applications .

Data Summary Table

PropertyFindings
Cytotoxicity Induces apoptosis in cancer cell lines; dose-dependent effects observed
Mutagenicity Positive results in Ames tests; increased chromosomal aberrations noted
Metabolism Metabolized via cytochrome P450; generates reactive metabolites
Industrial Health Risks Respiratory issues reported among exposed workers

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing p-(Chlorodimethylsilyl)styrene with high purity, and how can common pitfalls be mitigated?

  • Methodological Answer :

  • Synthesis Protocol : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the chlorodimethylsilyl group. Employ catalysts like platinum-based complexes for hydrosilylation reactions.
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product.
  • Characterization : Validate purity via gas chromatography-mass spectrometry (GC-MS) and structural confirmation using ¹H/¹³C NMR (δ ~0.3 ppm for Si-CH₃, δ 6.5–7.5 ppm for styrenic protons) .
  • Pitfalls : Moisture sensitivity requires anhydrous conditions; monitor reaction progress via FTIR for Si-H bond disappearance (~2100 cm⁻¹) .

Q. How should spectroscopic techniques (NMR, FTIR) be optimized to distinguish p-(Chlorodimethylsilyl)styrene from structural analogs?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl₃) to minimize solvent interference. Compare chemical shifts of silyl protons (Si-CH₃: δ 0.1–0.5 ppm) and styrenic protons (δ 5.2–5.8 ppm for vinyl; δ 6.5–7.5 ppm for aromatic).
  • FTIR : Focus on Si-Cl stretching (~480 cm⁻¹) and C=C stretching (~1630 cm⁻¹) bands. Cross-reference with computational spectra (DFT simulations) for ambiguous peaks .

Advanced Research Questions

Q. What experimental and computational approaches are recommended to resolve contradictions in reported thermal stability data for p-(Chlorodimethylsilyl)styrene?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. O₂ atmospheres to assess oxidative vs. pyrolytic degradation. Compare onset temperatures (T₀) and mass-loss rates.
  • Kinetic Modeling : Apply Friedman or Flynn-Wall-Ozawa methods to activation energy (Eₐ) calculations. Reconcile discrepancies by standardizing heating rates (e.g., 5–20°C/min) .
  • Computational Studies : Use density functional theory (DFT) to simulate bond dissociation energies (e.g., Si-C vs. C-Cl bonds) and identify degradation pathways .

Q. How can copolymerization kinetics of p-(Chlorodimethylsilyl)styrene with styrene derivatives be systematically studied to address conflicting reactivity ratios?

  • Methodological Answer :

  • In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track monomer consumption. Use Mayo-Lewis equations to calculate reactivity ratios (r₁, r₂).
  • Parameter Control : Maintain consistent initiator concentrations (e.g., AIBN at 1 mol%) and temperatures (60–80°C). Replicate conflicting studies with identical conditions to isolate variables (e.g., solvent polarity, oxygen inhibition) .
  • Data Reconciliation : Apply statistical tools (ANOVA) to assess significance of reported differences. Cross-validate with GPC for molecular weight distributions .

Q. What strategies are effective in analyzing the environmental fate of p-(Chlorodimethylsilyl)styrene degradation byproducts, particularly under aquatic conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Simulate aqueous environments (pH 4–10) and monitor via LC-MS for chlorosilane or styrene glycol derivatives.
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Compare with structure-activity relationship (SAR) models .
  • Degradation Pathways : Combine experimental data with computational tools (e.g., EPI Suite) to predict biodegradation half-lives and persistence .

Q. Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported cytotoxicity profiles of p-(Chlorodimethylsilyl)styrene across in vitro models?

  • Methodological Answer :

  • Standardized Assays : Use ISO 10993-5 guidelines for MTT/WST-1 assays. Control for cell line variability (e.g., HepG2 vs. CHO-K1) and exposure durations (24–72 hr).
  • Metabolite Identification : Perform LC-HRMS to detect intracellular degradation products (e.g., chlorosilanes, styrene oxide). Correlate cytotoxicity with metabolite concentrations .
  • Cross-Study Comparison : Meta-analyze data using PRISMA frameworks to identify confounding factors (e.g., serum content in media, cell passage numbers) .

Properties

IUPAC Name

chloro-(4-ethenylphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLAQZGAAWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456577
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-44-5
Record name 1-(Chlorodimethylsilyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two milliliters of chlorostyrene was added to 0.97 gram of magnesium turnings in 20 milliliters (ml) of dry tetrahydrofuran under argon. A crystal, about 5 milligrams of iodine, was then added, and the reaction mixture was heated at 65° C. with an air gun until the reaction started (approximately 15 minutes). Thereafter, an additional 2.33 milliliters of chlorostyrene was added slowly to the reaction mixture with a syringe over a period of 15 minutes. The reaction mixture was then refluxed for about 5 minutes at 67° C., and then allowed to cool to room temperature. Dichlorodimethylsilane (9.7 milliliters) was then carefully added with a syringe, (the reaction was exothermic) followed by stirring at 60° C. in an oil bath for 30 minutes. The reaction mixture was then cooled to room temperature, diluted with anhydrous diethylether (approximately 75 ml), and filtered to remove the insoluble magnesium salts. Subsequently, the solvent tetrahydrofuran was removed under reduced pressure and the resulting oil was distilled to yield 3.9 grams (55 percent) of the above product, which was characterized by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

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Feasible Synthetic Routes

p-(Chlorodimethylsilyl)styrene
p-(Chlorodimethylsilyl)styrene
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p-(Chlorodimethylsilyl)styrene
p-(Chlorodimethylsilyl)styrene
p-(Chlorodimethylsilyl)styrene

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